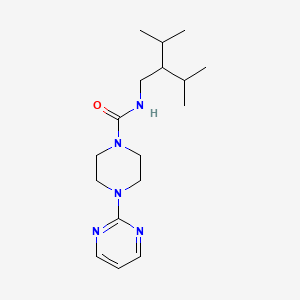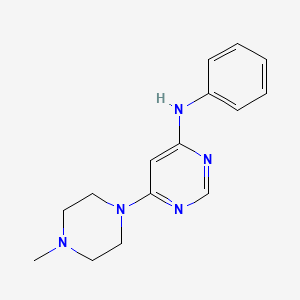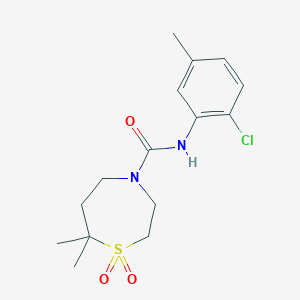
5-(benzenesulfonamido)-N,2-dimethyl-N-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzenesulfonamido)-N,2-dimethyl-N-propan-2-ylbenzamide, commonly known as BIS, is a synthetic organic compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
BIS has been extensively studied for its potential applications in various fields. In medicinal chemistry, BIS has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results. BIS has also been tested against bacterial and fungal strains and has exhibited potent antimicrobial activity.
In drug discovery, BIS has been used as a scaffold for the development of new drugs. Its unique structure and pharmacological properties make it an attractive starting point for the synthesis of new compounds with improved efficacy and reduced toxicity.
In biochemistry, BIS has been used as a tool to study the structure and function of proteins. It has been shown to bind to the active site of enzymes and inhibit their activity, making it a valuable tool for studying enzyme kinetics and mechanism of action.
Mecanismo De Acción
The mechanism of action of BIS is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in various biological processes, including cell proliferation, inflammation, and microbial growth. BIS has been shown to bind to the active site of enzymes and block their activity, leading to a reduction in the production of various metabolites and signaling molecules.
Biochemical and Physiological Effects
BIS has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BIS can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. BIS has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In vivo studies have shown that BIS can reduce the growth of tumors in animal models and improve survival rates. BIS has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases, such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It exhibits potent pharmacological activity, making it a valuable tool for studying various biological processes. BIS is also relatively stable and can be stored for long periods without significant degradation.
However, BIS also has some limitations for lab experiments. It can exhibit cytotoxicity at high concentrations, which can limit its use in certain assays. BIS can also exhibit non-specific binding to proteins, which can interfere with the interpretation of results.
Direcciones Futuras
There are several future directions for research on BIS. One area of interest is the development of new drugs based on the structure of BIS. Researchers are exploring the use of BIS as a scaffold for the synthesis of new compounds with improved pharmacological properties.
Another area of interest is the elucidation of the mechanism of action of BIS. Researchers are working to identify the specific enzymes and pathways that are targeted by BIS, which could lead to the development of new drugs with improved specificity and efficacy.
Finally, researchers are exploring the use of BIS in combination with other drugs or therapies. BIS has been shown to exhibit synergistic effects with certain chemotherapeutic agents, suggesting that it could be used in combination with other drugs to improve treatment outcomes.
Métodos De Síntesis
The synthesis of BIS involves the reaction between 4-bromo-N,N-dimethylbenzamide and benzenesulfonamide in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction yields BIS as a white solid, which can be purified through recrystallization. The synthesis of BIS is relatively simple and can be carried out on a large scale.
Propiedades
IUPAC Name |
5-(benzenesulfonamido)-N,2-dimethyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)20(4)18(21)17-12-15(11-10-14(17)3)19-24(22,23)16-8-6-5-7-9-16/h5-13,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJBYCJTYGAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)

![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
